7-Benzyl-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
7-Benzyl-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound with the molecular formula C13H9BrClN3 and a molecular weight of 322.59 . The compound is stored at refrigerated temperatures .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H9BrClN3/c14-10-7-18(6-9-4-2-1-3-5-9)13-11(10)12(15)16-8-17-13/h1-5,7-8H,6H2 .Physical and Chemical Properties Analysis
This compound is a compound with a molecular weight of 322.59 g/mol . It is stored at refrigerated temperatures .Scientific Research Applications
Tumor-targeting Antitumor Agents
One significant application of derivatives of 7-Benzyl-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is in the development of tumor-targeting antitumor agents. These compounds have been designed to exploit the cellular uptake specificity of folate receptors (FR) and inhibit the glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in de novo purine nucleotide biosynthesis. This inhibition can result in potent antitumor activity against FR-expressing cells, showcasing the potential of these compounds in cancer therapy (Wang et al., 2013).
Antifolates for Cancer and Infectious Diseases
Derivatives of this compound have also been explored as classical and nonclassical antifolates. These compounds aim to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of tetrahydrofolate, necessary for the synthesis of purines and thymidylate. By inhibiting DHFR, these antifolates can exert cytostatic effects on tumor cells and pathogens, making them potential candidates for treating cancer and infectious diseases caused by pathogens like Toxoplasma gondii and Mycobacterium avium (Gangjee et al., 2007).
Synthesis of Heterocyclic Compounds
The chemical structure of this compound serves as a precursor in the synthesis of various heterocyclic compounds. Studies on the synthesis of pyrrolo[3,2-d]pyrimidines and related compounds have revealed the versatility of this chemical scaffold in generating a wide range of derivatives with potential biological activities. These synthetic pathways involve reactions like amine oxide rearrangement, highlighting the compound's utility in organic synthesis and drug development (Majumdar et al., 1998).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound 7-Benzyl-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules in the environment.
Properties
IUPAC Name |
7-benzyl-5-bromo-4-chloropyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClN3/c14-10-7-18(6-9-4-2-1-3-5-9)13-11(10)12(15)16-8-17-13/h1-5,7-8H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKTYDCWFGQUGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=C2N=CN=C3Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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